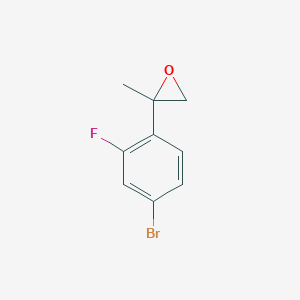
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with a methyloxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane typically involves the reaction of 4-bromo-2-fluorophenyl derivatives with epoxide precursors under specific conditions. One common method involves the use of 4-bromo-2-fluorophenyl magnesium bromide, which reacts with an epoxide precursor in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted phenyl derivatives, while oxidation and reduction can result in the formation of diols or alcohols.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes and pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the reactive oxirane group
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYDBPQIHIIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
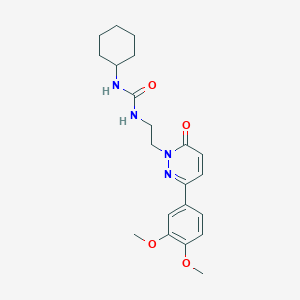
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
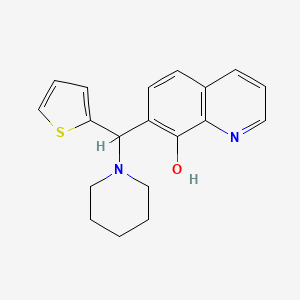
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2455099.png)
![tert-butyl 4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carboxylate](/img/structure/B2455102.png)
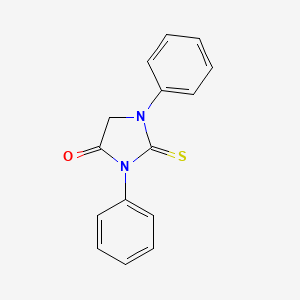
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
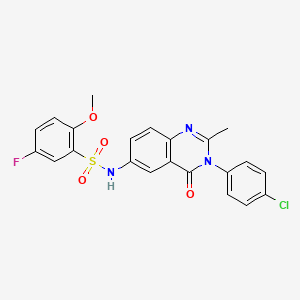
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)
![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)
![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)


